molecular formula C7H5Cl3O3 B11088590 6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one CAS No. 49672-93-7

6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one

Cat. No.: B11088590
CAS No.: 49672-93-7
M. Wt: 243.5 g/mol
InChI Key: GZCBOFSKFCOGTM-UHFFFAOYSA-N
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Description

6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one is a chemical compound characterized by its unique spirocyclic structure. This compound is notable for its three chlorine atoms and the presence of a dioxaspiro ring system, which contributes to its distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of 1,4-dioxaspiro[4.4]non-8-en-7-one with chlorine gas in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure to ensure the selective chlorination at the 6, 8, and 9 positions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .

Scientific Research Applications

6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one involves its interaction with specific molecular targets. The compound’s chlorine atoms and spirocyclic structure allow it to form stable complexes with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-1,4-dioxaspiro[4.4]non-8-en-7-one: Lacks one chlorine atom compared to 6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one.

    1,4-Dioxaspiro[4.4]non-8-en-7-one: The parent compound without any chlorine substitutions.

    6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-ol: Contains a hydroxyl group instead of a ketone

Uniqueness

This compound is unique due to its specific chlorination pattern and spirocyclic structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

49672-93-7

Molecular Formula

C7H5Cl3O3

Molecular Weight

243.5 g/mol

IUPAC Name

6,8,9-trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one

InChI

InChI=1S/C7H5Cl3O3/c8-3-4(11)6(10)7(5(3)9)12-1-2-13-7/h6H,1-2H2

InChI Key

GZCBOFSKFCOGTM-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C(C(=O)C(=C2Cl)Cl)Cl

Origin of Product

United States

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